5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
CAS No. |
189116-37-8 |
|---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-methoxy-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H9N3O/c1-6-5-7-9-8(12-2)3-4-11(7)10-6/h3-5H,1-2H3 |
InChI Key |
WYHMSIJTDUGAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC(=NC2=C1)OC |
Origin of Product |
United States |
Preparation Methods
Malonic Acid Derivatives and Electrophilic Activation
The foundational approach to pyrazolo[1,5-a]pyrimidine synthesis involves cyclocondensation between 3-aminopyrazoles and 1,3-biselectrophilic reagents. For 5-methoxy-2-methyl derivatives, 3-amino-5-methylpyrazole serves as the nucleophilic component, while methoxy-containing electrophiles such as methoxylated β-diketones or β-enaminones are employed. A notable protocol involves reacting 3-amino-5-methylpyrazole with methoxy-substituted malonic acid derivatives under phosphoryl chloride (POCl₃) activation. This method, adapted from Petricci et al., facilitates the formation of the pyrimidine ring with a hydroxyl group at position 5, which is subsequently methylated.
For instance, treatment of 3-amino-5-methylpyrazole with dimethyl malonate in the presence of POCl₃ and pyridine yields 5-hydroxypyrazolo[1,5-a]pyrimidine intermediates. The hydroxyl group is then methylated using methyl iodide or dimethyl sulfate under basic conditions, achieving 5-methoxy substitution. This two-step process reported yields of 70–75% after purification by recrystallization.
β-Enaminones and Regioselective Cyclization
β-Enaminones, such as 3-methoxy-1-phenylprop-2-en-1-one, serve as effective 1,3-biselectrophiles for constructing the pyrimidine ring. Cyclocondensation with 3-amino-5-methylpyrazole in refluxing ethanol produces 5-methoxy-2-methylpyrazolo[1,5-a]pyrimidine directly, bypassing post-synthetic methylation. This method, detailed in Scheme 7 of the PMC article, leverages the inherent electrophilicity of the β-enaminone’s α,β-unsaturated system, enabling regioselective annulation at positions 5 and 7. The reaction typically achieves 65–80% yields under optimized conditions (12 h reflux in ethanol), with purity exceeding 98% after solvent extraction.
Multicomponent Reaction (MCR) Approaches
Mannich-Type Reactions Followed by Oxidation
A one-pot MCR strategy combines 3-amino-5-methylpyrazole, formaldehyde, and a methoxy-substituted enolizable ketone (e.g., 4-methoxyacetophenone) to form a dihydropyrazolo[1,5-a]pyrimidine intermediate. Subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) aromatizes the ring, introducing the 5-methoxy group. Li et al. reported this method, achieving 60–64% overall yields with minimal purification steps. The use of DDQ ensures selective oxidation without overfunctionalization, making this approach scalable for gram-scale synthesis.
Post-Cyclization Functionalization
Direct Methylation of 5-Hydroxy Intermediates
For intermediates bearing a 5-hydroxyl group, etherification with methylating agents remains a robust pathway. Treatment of 5-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine with methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C for 6 h introduces the methoxy group in 85–90% conversion efficiency. Alternatively, dimethyl sulfate in aqueous sodium hydroxide provides a cost-effective methylation route, albeit with slightly lower yields (70–75%) due to competing hydrolysis.
Alternative Routes: Pericyclic and Transition Metal-Catalyzed Methods
[4+2] Cycloaddition for Ring Formation
Ding et al. demonstrated a [4+2] cycloaddition strategy using N-propargylic sulfonylhydrazones and sulfonyl azides. Copper(I) chloride catalyzes the formation of a triazole intermediate, which undergoes intramolecular Diels–Alder reaction to yield dihydropyrazolo[1,5-a]pyrimidines. Oxidation with potassium permanganate introduces unsaturation, and subsequent methylation at position 5 completes the synthesis. While innovative, this method requires multistep purification and is less practical for large-scale applications.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Cyclocondensation | 3-Amino-5-methylpyrazole, β-enaminone | POCl₃, Pyridine | 70–80 | 98–99 | High |
| Multicomponent Reaction | 3-Amino-5-methylpyrazole, ketone | DDQ, Formaldehyde | 60–64 | 95–97 | Moderate |
| Post-Cyclization Methylation | 5-Hydroxy intermediate | Methyl iodide, K₂CO₃ | 85–90 | 99 | High |
| [4+2] Cycloaddition | N-Propargylic hydrazones | CuCl, KMnO₄ | 50–55 | 90–92 | Low |
Cyclocondensation with β-enaminones emerges as the most efficient method, balancing yield, purity, and scalability. Post-cyclization methylation offers superior regioselectivity but requires additional steps. Transition metal-catalyzed approaches, though innovative, lag in practicality due to complex purification.
Chemical Reactions Analysis
Key Reaction Pathways
Position 5 (Methoxy Group)
-
Acid/Base Stability : Resistant to hydrolysis under mild acidic/basic conditions but undergoes demethylation with HI/AcOH at elevated temperatures .
-
Functionalization : Methoxy groups enable directed ortho-metalation for further derivatization (e.g., trifluoromethylation via radical pathways) .
Position 7
-
Electrophilic Substitution : Reacts with amines (e.g., morpholine) under nucleophilic aromatic substitution (SNAr) due to electron-deficient pyrimidine ring .
-
Oxidation : Converts to pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives using DDQ or MnO₂ .
Multicomponent Reactions
-
Combines 5-methoxy-2-methylpyrazolo[1,5-a]pyrimidine with aldehydes and amines via reductive amination to generate C7-alkylamino derivatives (e.g., P27 in antitubercular studies) .
Photophysical Modifications
-
Methoxy groups enhance electron-donating capacity, improving fluorescence quantum yields in pyrazolo[1,5-a]pyrimidine-based fluorophores (e.g., 4a–g ) .
Antimicrobial Activity
-
Derivatives with 5-methoxy groups show potent antibiofilm activity against Staphylococcus aureus (MIC = 0.125 µg/mL) and Pseudomonas aeruginosa (≥80% inhibition) .
Enzyme Inhibition
-
Acts as a PDE2A inhibitor (IC₅₀ = 0.61 nM) when functionalized with triazole moieties at C5, demonstrating cognitive-enhancing potential .
Stability and Scalability
-
Green Synthesis : Ultrasonic irradiation reduces reaction times (≤2 hours) and improves yields (up to 96%) compared to conventional heating .
-
Thermal Stability : Stable under reflux conditions in polar aprotic solvents (DMF, acetonitrile) .
Comparative Reactivity Table
| Derivative | Reaction Site | Key Application | Reference |
|---|---|---|---|
| 5-Methoxy-7-morpholino | C7 | Kinase inhibition | |
| 5-Methoxy-6-methyl | C6 | PDE2A inhibition | |
| 5-Methoxy-3-aryl (Suzuki adduct) | C3 | Antitubercular agents |
Scientific Research Applications
5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine has been identified as a strategic compound for optical applications due to its tunable photophysical properties. It is used in the development of fluorescent probes for studying intracellular processes, chemosensors, and organic light-emitting devices.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are influenced by electron-donating groups at specific positions on the fused ring, which enhance its absorption and emission behaviors. This interaction is crucial for its applications in fluorescence-based studies .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds (Table 1), followed by detailed findings.
Table 1: Key Structural and Functional Differences Among Pyrazolo[1,5-a]pyrimidine Derivatives
Pharmacological Performance
- Anticancer Activity : Compounds with 3,4,5-trimethoxy-phenyl (e.g., 6m) or 4-fluoro-phenyl (6p) substituents show 200-fold increased potency in PDE4 inhibition compared to unsubstituted analogs .
- Kinase Selectivity : The "morpholine-pyrimidine" motif in 7-substituted derivatives achieves >100-fold selectivity for PI3Kδ over other isoforms, critical for COPD therapy .
Biological Activity
5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, antibacterial, and anticancer properties, as well as its potential as a therapeutic agent.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds known for their broad spectrum of biological activities. They have been studied for their roles as selective kinase inhibitors, antimicrobial agents, and potential treatments for various cancers. The structural diversity of these compounds allows for extensive modifications that can enhance their pharmacological profiles.
Antioxidant Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antioxidant properties. For instance, a study synthesized several novel derivatives and assessed their ability to scavenge free radicals using the DPPH assay. Among these, some compounds showed IC50 values comparable to ascorbic acid, indicating strong antioxidant potential. Specifically, ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibited an IC50 of 15.34 μM compared to ascorbic acid's 13.53 μM .
Antibacterial Activity
The antibacterial efficacy of pyrazolo[1,5-a]pyrimidines has also been explored extensively. In one study, the synthesized compounds were tested against both Gram-positive and Gram-negative bacteria. Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate showed significant activity against Bacillus subtilis with a zone of inhibition (ZOI) of 23.0 ± 1.4 mm and a minimum inhibitory concentration (MIC) of 312 μM . This suggests that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can yield potent antibacterial agents.
Anticancer Activity
The anticancer properties of 5-methoxy-2-methylpyrazolo[1,5-a]pyrimidine have been investigated in various cancer cell lines. A notable finding from recent research indicates that certain derivatives exhibit cytotoxic effects against human breast adenocarcinoma (MCF-7) cells. For example, one derivative demonstrated an IC50 value of 55.97 μg/mL . Furthermore, compounds designed to inhibit Tropomyosin receptor kinases (Trks) have shown promising results with IC50 values below 5 nM . These findings highlight the potential of pyrazolo[1,5-a]pyrimidines in cancer therapeutics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Modifications at various positions on the scaffold can lead to enhanced potency and selectivity against specific biological targets. For instance, variations in substituents on the nitrogen atoms or carbon skeleton can significantly influence both the pharmacokinetic properties and therapeutic efficacy .
Case Studies
| Compound Name | Biological Activity | IC50 Value | Target |
|---|---|---|---|
| Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Antibacterial | MIC = 312 μM | Bacillus subtilis |
| Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Antioxidant | IC50 = 15.34 μM | DPPH Radical Scavenging |
| Compound from Trk inhibitors study | Anticancer | IC50 < 5 nM | Tropomyosin Receptor Kinases |
Q & A
Q. What are the standard synthetic routes for 5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine?
The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or equivalents like β-enaminones. This method allows regioselective formation of the pyrazolo[1,5-a]pyrimidine core . For example, heating 5-aminopyrazole with acetylacetone in acetic acid yields substituted derivatives. Reaction optimization often involves solvent choice (e.g., aqueous ethanol) and catalysts to improve yield and purity .
Q. How can the structure and purity of synthesized derivatives be confirmed?
Key techniques include:
Q. What biological assays are used to evaluate the activity of pyrazolo[1,5-a]pyrimidines?
Common assays include:
- Receptor binding studies (e.g., peripheral benzodiazepine receptor ligands) .
- Enzyme inhibition assays (e.g., COX-2 or HMG-CoA reductase) using spectrophotometric or fluorometric methods .
- Antimicrobial testing via broth microdilution to determine MIC values against bacterial/fungal strains .
Advanced Research Questions
Q. How can regiochemical challenges in unsymmetrical substitutions be resolved?
Regioselectivity issues arise when using unsymmetrical 1,3-bielectrophilic reagents. Strategies include:
- Isolation of intermediates (e.g., enaminones) to control reaction pathways .
- Advanced spectral analysis (e.g., ¹H-¹⁵N HMBC NMR) to distinguish between regioisomers .
- Computational modeling (DFT) to predict thermodynamic favorability of pathways .
Q. What methods enable functionalization at the 5- and 7-positions for enhanced bioactivity?
- Palladium-catalyzed direct C–H arylation introduces aryl groups at the 5-position using aryl halides .
- Phosphorus oxychloride-mediated chlorination at the 7-position, followed by nucleophilic substitution with amines or alkoxides .
- Trifluoromethylation via radical or transition-metal catalysis to improve metabolic stability .
Q. How can photophysical properties be tailored for fluorophore applications?
Substitution with electron-donating (e.g., methoxy) or withdrawing (e.g., cyano) groups modulates emission wavelengths. For example, 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylates exhibit strong fluorescence, validated via UV-Vis and fluorescence spectroscopy .
Methodological Challenges & Solutions
Q. How to optimize reaction yields in one-pot multicomponent syntheses?
- Use PEG-400 as a green solvent to enhance solubility and reduce side reactions .
- Employ microwave irradiation for faster cyclization and improved regiocontrol .
- Screen catalysts (e.g., p-TsOH) to accelerate enamine formation .
Q. What purification techniques are effective for polar derivatives?
- Column chromatography with gradients of petroleum ether/ethyl acetate (9:1 to 1:1) .
- Recrystallization from cyclohexane/CH₂Cl₂ mixtures for high-purity crystals .
- Preparative HPLC for isomers with minimal polarity differences .
Data Contradictions & Validation
Q. How to resolve discrepancies in reported biological activities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
